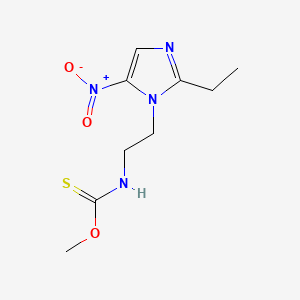

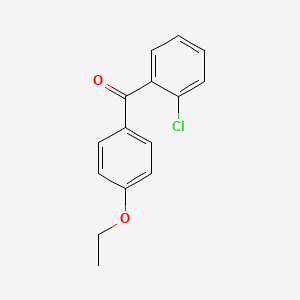

2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

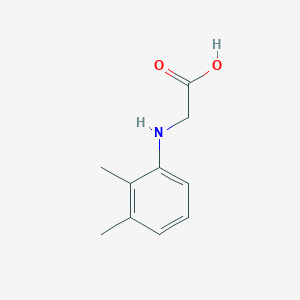

“2-morpholin-4-yl-N-(2-nitrophenyl)acetamide” is a compound with the CAS Number: 35204-12-7. It has a molecular weight of 265.27 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with two steps. The first step involves N,N-dimethyl-formamide for 1.5 hours with cooling with ice. The second step involves sulfur in N,N-dimethyl-formamide at 20℃ for 4 hours .Molecular Structure Analysis

The molecular formula of this compound is C12H15N3O4 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.27 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications

Chemical Synthesis and Reactivity

- Nucleophilic Behavior and Synthesis of Morpholine Derivatives : Morpholinoenamines exhibit nucleophilic behavior in reactions with various electrophiles, demonstrating the versatility of morpholine derivatives in chemical synthesis. This reactivity is essential in constructing complex molecules for various applications, including pharmaceuticals and materials science (Ferri, Pitacco, & Valentin, 1978).

Biological Activity and Applications

- Antioxidant and Glucosidase Inhibition : Morpholine derivatives have been synthesized and evaluated for their antioxidant activities and α-glucosidase inhibitory potential. Such compounds could serve as leads for developing new therapeutic agents for managing oxidative stress-related diseases and diabetes (Özil, Parlak, & Baltaş, 2018).

- Antimicrobial Activity : Studies have also explored the synthesis of morpholine-containing triazole derivatives, showing promising antimicrobial activities. These findings highlight the potential of morpholine-based compounds in developing new antimicrobials (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Structural and Mechanistic Insights

- Crystal Structure Analysis : The structural analysis of morpholine derivatives reveals insights into their molecular geometry and potential interactions in biological systems. Understanding these structural aspects is crucial for designing compounds with specific biological activities (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).

Safety And Hazards

The safety information available indicates that this compound should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to contact with air. It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenyl-2-oxoethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate to form 2-nitrophenyl-2-oxoethyl hydrazinecarboxylate. The final step involves the reaction of this intermediate with thionyl chloride to form the desired product, 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "thionyl chloride", "morpholine" ], "Reaction": [ "Step 1: 2-nitrobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base catalyst to form 2-nitrophenyl-2-oxoethyl acetoacetate.", "Step 2: 2-nitrophenyl-2-oxoethyl acetoacetate is then reacted with hydrazine hydrate in the presence of a base catalyst to form 2-nitrophenyl-2-oxoethyl hydrazinecarboxylate.", "Step 3: The final step involves the reaction of 2-nitrophenyl-2-oxoethyl hydrazinecarboxylate with thionyl chloride in the presence of a base catalyst to form 2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride. The morpholine is added to the reaction mixture to act as a base catalyst." ] } | |

CAS RN |

5588-52-3 |

Product Name |

2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride |

Molecular Formula |

C12H13ClN4O4 |

Molecular Weight |

312.71 g/mol |

IUPAC Name |

2-morpholin-4-yl-N-(2-nitrophenyl)-2-oxoethanehydrazonoyl chloride |

InChI |

InChI=1S/C12H13ClN4O4/c13-11(12(18)16-5-7-21-8-6-16)15-14-9-3-1-2-4-10(9)17(19)20/h1-4,14H,5-8H2 |

InChI Key |

NMAAPZJKHAQJDF-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])Cl |

Canonical SMILES |

C1COCCN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)-3-oxanyl]acetamide](/img/structure/B1609008.png)